2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide 2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522129
InChI: InChI=1S/C14H22N4O/c1-3-17-6-8-18(9-7-17)11-4-5-13(15)12(10-11)14(19)16-2/h4-5,10H,3,6-9,15H2,1-2H3,(H,16,19)
SMILES: CCN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC
Molecular Formula: C14H22N4O
Molecular Weight: 262.35 g/mol

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide

CAS No.:

Cat. No.: VC13522129

Molecular Formula: C14H22N4O

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide -

Specification

Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
IUPAC Name 2-amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide
Standard InChI InChI=1S/C14H22N4O/c1-3-17-6-8-18(9-7-17)11-4-5-13(15)12(10-11)14(19)16-2/h4-5,10H,3,6-9,15H2,1-2H3,(H,16,19)
Standard InChI Key HUYDDNQQFLKEJX-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC
Canonical SMILES CCN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC

Introduction

Chemical Identity and Structural Characteristics

2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide (C₁₅H₂₂N₄O) is a heterocyclic organic compound featuring:

  • A benzamide backbone substituted at positions 2 (amino group), 5 (4-ethylpiperazinyl group), and N-methylated at the amide nitrogen.

  • A molecular weight of 274.37 g/mol (calculated from exact mass).

  • A polar surface area (PSA) of approximately 68.3 Ų, suggesting moderate solubility in polar solvents .

The ethylpiperazine moiety introduces conformational flexibility and basicity, which often enhances interactions with biological targets such as enzymes or receptors . Compared to its methylpiperazine analog (C₁₃H₂₀N₄O, MW 248.32 g/mol) , the ethyl substitution may alter pharmacokinetic properties, including lipophilicity (LogP ≈ 2.1 vs. 1.79 for the methyl variant) .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of benzamide derivatives typically involves sequential functionalization of a benzoic acid precursor. For 2-amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide, a plausible route includes:

  • Nitration and Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation .

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 5 using 1-ethylpiperazine under basic conditions .

  • N-Methylation: Reaction of the intermediate benzamide with methylamine or methylating agents like methyl iodide .

A representative pathway is outlined below:

3,5-Dichlorobenzoic acidShielding/Substitution5-Chloro-2-nitrobenzoic acidHydrogenation2-Amino-5-chlorobenzoic acid\text{3,5-Dichlorobenzoic acid} \xrightarrow{\text{Shielding/Substitution}} \text{5-Chloro-2-nitrobenzoic acid} \xrightarrow{\text{Hydrogenation}} \text{2-Amino-5-chlorobenzoic acid} Piperazine Coupling2-Amino-5-(4-ethylpiperazin-1-yl)benzoic acidMethylationTarget Compound\xrightarrow{\text{Piperazine Coupling}} \text{2-Amino-5-(4-ethylpiperazin-1-yl)benzoic acid} \xrightarrow{\text{Methylation}} \text{Target Compound}

Key steps may employ catalysts like N-hydroxyphthalimide and cobalt acetylacetonate for oxidation or N,N'-diisopropylcarbodiimide (DIC) for amide bond formation .

Pharmacological and Biological Applications

Structure-Activity Relationships (SAR)

  • Amino Group (Position 2): Critical for hydrogen bonding with catalytic residues .

  • Piperazine Substituent: Ethyl groups improve metabolic stability compared to methyl .

  • N-Methylation: Reduces amide bond hydrolysis, enhancing oral bioavailability .

Comparative Analysis with Structural Analogs

Property2-Amino-5-(4-ethylpiperazin-1-yl)-N-methylbenzamide2-Amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide
Molecular FormulaC₁₅H₂₂N₄OC₁₃H₂₀N₄O
Molecular Weight (g/mol)274.37248.32
LogP~2.11.79
PSA (Ų)68.367.84
Key ApplicationsJAK2/TACE inhibitionKinase inhibition, Drug intermediates

Research Gaps and Future Directions

  • Synthetic Scalability: Developing one-pot methodologies to reduce step count .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Target Identification: High-throughput screening to uncover novel biological targets.

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